

# Spectroscopic Analysis of 2-Formylthiophene-3-boronic acid: A Technical Guide

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## Compound of Interest

Compound Name: *2-Formylthiophene-3-boronic acid*

Cat. No.: *B151176*

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## Introduction

This technical guide provides a detailed overview of the spectroscopic data for **2-Formylthiophene-3-boronic acid** (CAS No. 4347-31-3), a compound of interest for researchers, scientists, and professionals in drug development. Due to the limited availability of published spectroscopic data for this specific isomer, this guide presents representative data from its structural isomers, 5-Formyl-2-thiopheneboronic acid and 3-Formyl-2-thiopheneboronic acid, to offer valuable insights into the expected spectral characteristics. The guide also outlines the standard experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for solid organic compounds.

## Representative Spectroscopic Data

It is important to note that the following data is for structural isomers of **2-Formylthiophene-3-boronic acid** and should be used as a reference for expected spectral features.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The chemical shifts ( $\delta$ ) are reported in parts per million (ppm) relative to a standard reference.

Table 1: Representative  $^1\text{H}$  NMR Data for Formylthiophene Boronic Acid Isomers

Compound	Solvent	Chemical Shift ( $\delta$ , ppm) and Multiplicity
5-Formyl-2-thiopheneboronic acid	Not specified in search results	Data not fully available in search results. Vendor websites suggest availability. <a href="#">[1]</a> <a href="#">[2]</a>
3-Formyl-2-thiopheneboronic acid	Not specified in search results	A vendor specification sheet notes that the proton NMR conforms to the structure, but does not provide the data. <a href="#">[3]</a>
Thiophene-3-boronic acid	DMSO-d6	A vendor website indicates that the proton NMR conforms to the structure and that the spectrum is available. <a href="#">[4]</a> <a href="#">[5]</a>

Table 2: Representative  $^{13}\text{C}$  NMR Data for Formylthiophene Boronic Acid Isomers

Compound	Solvent	Chemical Shift ( $\delta$ , ppm)
5-Formyl-2-thiopheneboronic acid	Not specified in search results	ChemicalBook indicates the availability of a $^{13}\text{C}$ NMR spectrum. <a href="#">[6]</a>

## Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The data is presented in wavenumbers ( $\text{cm}^{-1}$ ).

Table 3: Representative FT-IR Data for Formylthiophene Boronic Acid Isomers

Compound	Technique	Key Absorption Bands (cm <sup>-1</sup> )
5-Formyl-2-thiopheneboronic acid	KBr or ATR-Neat	Data available from PubChem, recorded on a Bruker Tensor 27 FT-IR.[7]
3-Formyl-2-thiopheneboronic acid	ATR-Neat	Data available from PubChem, recorded on a Bruker Tensor 27 FT-IR.[8]
Thiophene-3-boronic acid	Nujol Mull	A vendor specification sheet notes that the FTIR spectrum conforms to the structure.[4][9]

## Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio.

Table 4: Representative Mass Spectrometry Data for Formylthiophene Boronic Acid Isomers

Compound	Ionization Method	[M+H] <sup>+</sup> (Calculated)
5-Formyl-2-thiopheneboronic acid	Not specified in search results	157.0123
3-Formyl-2-thiopheneboronic acid	Not specified in search results	157.0123

## Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

## Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

- Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d<sub>6</sub>, CDCl<sub>3</sub>, or D<sub>2</sub>O) in an NMR tube.
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for analysis.
- <sup>1</sup>H NMR Acquisition:
  - The spectrometer is tuned to the proton frequency.
  - A standard one-pulse sequence is typically used.
  - Key parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
  - The number of scans can range from 8 to 64, depending on the sample concentration.
- <sup>13</sup>C NMR Acquisition:
  - The spectrometer is tuned to the carbon frequency.
  - A proton-decoupled pulse sequence is used to simplify the spectrum and enhance sensitivity.
  - Key parameters include a 30-45° pulse angle, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.
  - Due to the low natural abundance of <sup>13</sup>C, a larger number of scans (e.g., 1024 or more) is typically required.
- Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

## Fourier-Transform Infrared (FT-IR) Spectroscopy Protocol

- Sample Preparation (KBr Pellet Method):

- Approximately 1-2 mg of the solid sample is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
- The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
- Sample Preparation (Attenuated Total Reflectance - ATR):
  - A small amount of the solid sample is placed directly onto the ATR crystal.
  - Pressure is applied to ensure good contact between the sample and the crystal.
- Instrumentation: An FT-IR spectrometer is used for the analysis.
- Data Acquisition:
  - A background spectrum of the empty sample holder (or clean ATR crystal) is recorded.
  - The sample is placed in the instrument's beam path.
  - The spectrum is typically recorded over the range of 4000-400  $\text{cm}^{-1}$  with a resolution of 4  $\text{cm}^{-1}$ .
  - Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.
- Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

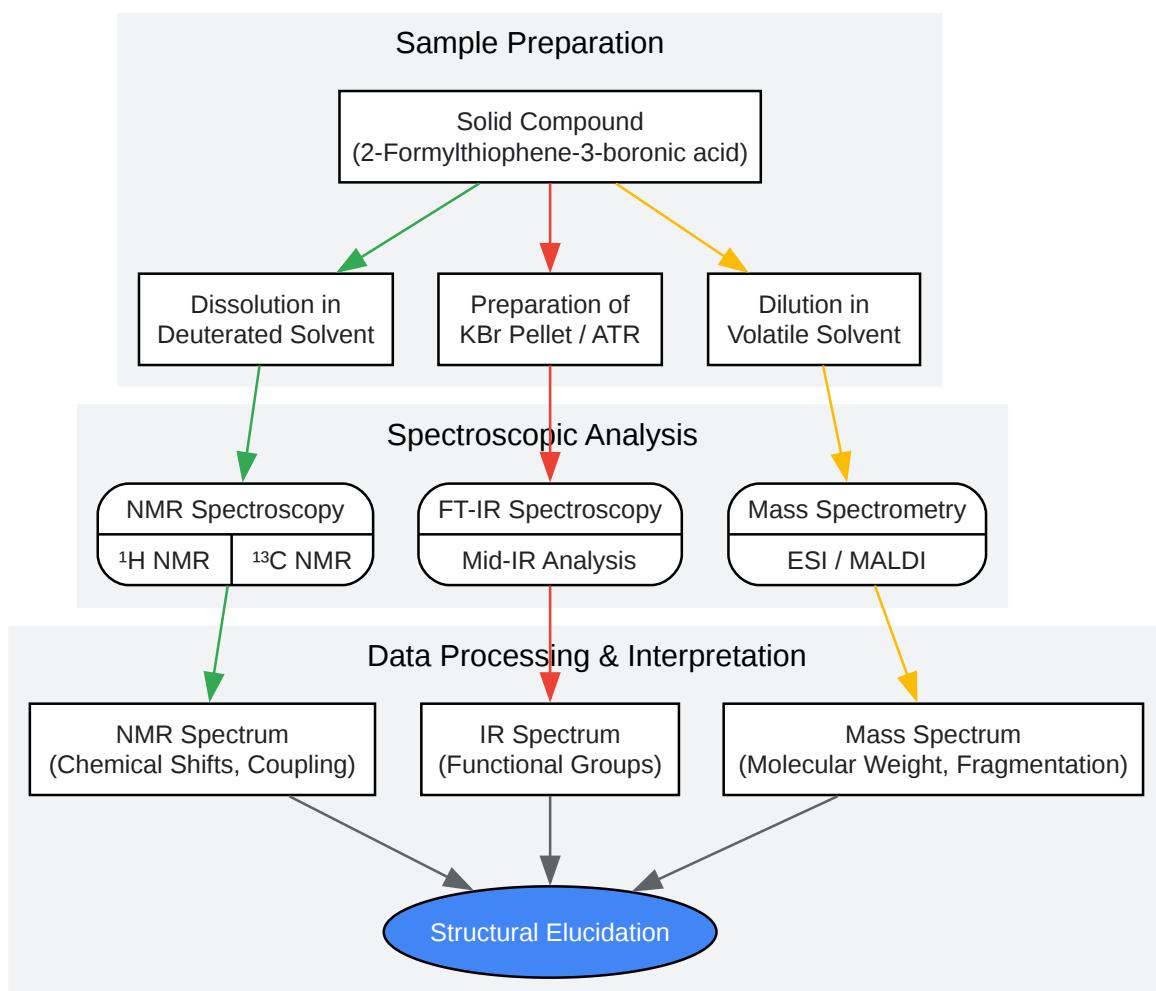
## Mass Spectrometry (MS) Protocol

- Sample Preparation: The solid sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile, or a mixture with water) to a concentration of approximately 1 mg/mL. This solution is then further diluted to the low  $\mu\text{g}/\text{mL}$  or  $\text{ng}/\text{mL}$  range.
- Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Matrix-Assisted Laser Desorption/Ionization - MALDI) is used.
- Data Acquisition:

- The prepared sample solution is introduced into the ion source, typically via direct infusion or through a liquid chromatography (LC) system.
- The instrument is operated in either positive or negative ion mode.
- The mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap) is scanned over a relevant mass range.
- Data Processing: The resulting mass spectrum is analyzed to determine the mass-to-charge ratios of the detected ions. High-resolution mass spectrometry can provide accurate mass measurements, which aid in determining the elemental composition of the molecule.

## Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

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Caption: General workflow for the spectroscopic analysis of a chemical compound.

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